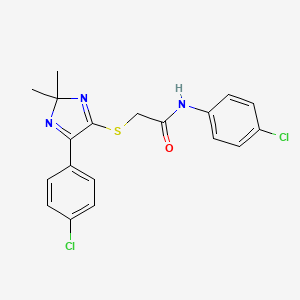![molecular formula C15H16ClN3O B2426048 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide CAS No. 2411183-89-4](/img/structure/B2426048.png)
2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical properties and has been used in various studies to understand its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of inflammatory cytokines and pain signaling pathways. Additionally, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce pain sensitivity, and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide in lab experiments is its unique chemical properties. It has been shown to be stable under a wide range of conditions, which makes it suitable for use in various assays. Additionally, it has been shown to be highly potent, which allows for the use of lower concentrations in experiments. However, one of the main limitations of using this compound is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide. One area of future research is the development of more efficient synthesis methods to reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Synthesemethoden
The synthesis of 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide involves the reaction of 2-chloro-N-(cyclopropylmethyl)acetamide with 1-phenyl-4-pyrazolecarboxaldehyde in the presence of a catalyst. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide has been used in various scientific studies for its potential therapeutic applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. It has also been studied for its potential use as an analgesic agent, as it has been shown to reduce pain sensitivity in animal models. Additionally, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10(16)15(20)18-14-7-13(14)11-8-17-19(9-11)12-5-3-2-4-6-12/h2-6,8-10,13-14H,7H2,1H3,(H,18,20)/t10?,13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGLTAMSORQZDF-INPHSSGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1C2=CN(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1C[C@H]1C2=CN(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2425967.png)
![N-1,3-benzodioxol-5-yl-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2425968.png)

![4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide](/img/structure/B2425971.png)
![3-Methyl-7-(2-methylprop-2-enyl)-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2425972.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B2425975.png)
![3-((4-Chlorophenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2425976.png)

![(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2425983.png)
![2-[3-(4-acetylpiperazin-1-yl)-4-methylpyrrolidin-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B2425984.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2425985.png)
![1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one](/img/structure/B2425987.png)
